

# Decoding First-Trimester Preeclampsia Risk: A Comparative Analysis of PP13 and PIGF

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PP13     |           |
| Cat. No.:            | B1576774 | Get Quote |

An in-depth evaluation of Placental Protein 13 (**PP13**) and Placental Growth Factor (PIGF) as predictive biomarkers for preeclampsia in the first trimester of pregnancy, offering researchers and drug development professionals a comprehensive guide to their performance, methodologies, and roles in combined screening models.

Preeclampsia, a hypertensive disorder of pregnancy, remains a leading cause of maternal and perinatal morbidity and mortality. Early identification of at-risk individuals in the first trimester is crucial for implementing preventive measures and improving outcomes. Two promising biomarkers, Placental Protein 13 (**PP13**) and Placental Growth Factor (PIGF), have emerged as key players in the quest for effective early screening. This guide provides a detailed comparison of their predictive performance, supported by experimental data and methodologies.

# Performance Showdown: PP13 vs. PIGF in Preeclampsia Prediction

Quantitative analysis from multiple studies reveals the distinct and complementary roles of **PP13** and PIGF in first-trimester preeclampsia screening. While both are involved in placental development and function, their predictive accuracies show notable differences, particularly for early-onset preeclampsia.

A systematic review and meta-analysis of 14 studies involving 8,239 women showed that the pooled sensitivity of **PP13** for predicting preeclampsia was 0.53 and the pooled specificity was







0.83.[1][2] Another meta-analysis encompassing 17 observational studies with 40,474 pregnant women reported an overall sensitivity of 0.62 and a specificity of 0.84 for **PP13** in predicting preeclampsia.[3][4] For early-onset preeclampsia, one study found that at a fixed 5% false-positive rate, the sensitivity of **PP13** was 45%.[5]

In comparison, a meta-analysis of 40 studies with 3,189 preeclampsia cases and 89,498 controls demonstrated that PIGF is a useful screening tool for preeclampsia.[6][7][8] One study directly comparing the two biomarkers found that both **PP13** and PIGF levels were reduced in women who later developed preeclampsia.[9][10] The model-predicted detection rate for a combination of **PP13** and PIGF for early-onset preeclampsia was 44% at a 5% false-positive rate and 54% at a 10% false-positive rate.[9][10]

The performance of these biomarkers is significantly enhanced when integrated into combined screening models that include maternal factors, mean arterial pressure (MAP), and uterine artery pulsatility index (UtA-PI). A large study with 60,875 singleton pregnancies concluded that in first-trimester screening for preeclampsia, the preferred biochemical marker is PIGF over other markers like PAPP-A, as it achieves a higher detection rate at the same screen-positive rate.[11] However, another study suggested that using either PIGF or PAPP-A in a combined screening model does not result in a significant clinical difference in the detection of preeclampsia.[12][13]

Table 1: Comparative Performance of **PP13** and PIGF in First-Trimester Preeclampsia Screening



| Biomarker                                     | Parameter                                     | All<br>Preeclamps<br>ia | Early-Onset<br>Preeclamps<br>ia | Late-Onset<br>Preeclamps<br>ia | Source    |
|-----------------------------------------------|-----------------------------------------------|-------------------------|---------------------------------|--------------------------------|-----------|
| PP13                                          | Pooled<br>Sensitivity                         | 0.53                    | 0.51                            | 0.58                           | [1][2]    |
| Pooled<br>Specificity                         | 0.83                                          | 0.88                    | 0.85                            | [1][2]                         |           |
| Sensitivity (at 5% FPR)                       | 24%                                           | 45%                     | -                               | [5]                            |           |
| Overall<br>Sensitivity                        | 0.62                                          | 0.63                    | -                               | [3]                            |           |
| Overall<br>Specificity                        | 0.84                                          | 0.85                    | -                               | [3]                            |           |
| PIGF                                          | Sensitivity (at<br>80-120 pg/mL<br>threshold) | 0.78                    | -                               | -                              | [6][7][8] |
| Specificity (at<br>80-120 pg/mL<br>threshold) | 0.88                                          | -                       | -                               | [6][7][8]                      |           |
| PP13 + PIGF                                   | Detection<br>Rate (at 5%<br>FPR)              | -                       | 44%                             | -                              | [9][10]   |
| Detection<br>Rate (at 10%<br>FPR)             | -                                             | 54%                     | -                               | [9][10]                        |           |

FPR: False Positive Rate

## Unveiling the Methodology: A Look at Experimental Protocols



The evaluation of **PP13** and PIGF as preeclampsia predictors relies on robust experimental designs, typically nested case-control or prospective cohort studies.

### **Patient Cohort and Sample Collection**

Studies typically recruit a large cohort of women during their first trimester of pregnancy (e.g., 11-13 weeks' gestation).[14] Detailed maternal history and characteristics are recorded.[14] Blood samples are collected, and serum or plasma is separated and stored, often frozen at -80°C, for later analysis.[9][10] Women are then followed throughout their pregnancy to identify those who develop preeclampsia.

#### **Biomarker Measurement**

The concentrations of **PP13** and PIGF in the stored maternal serum or plasma samples are measured using quantitative immunoassays.[15] Common methods include:

- Enzyme-Linked Immunosorbent Assay (ELISA)[15]
- Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA)

The measured concentrations are often converted to Multiples of the Median (MoM) to normalize for gestational age and other factors.[9][10]

### **Statistical Analysis**

The predictive performance of the biomarkers is assessed using various statistical methods. Receiver Operating Characteristic (ROC) curve analysis is used to determine the area under the curve (AUC), sensitivity, and specificity for different cut-off values.[5] Logistic regression models are employed to evaluate the performance of the biomarkers alone and in combination with other screening parameters like maternal factors, MAP, and UtA-PI.[5]

## Visualizing the Process: From Sample to Prediction

The following diagrams illustrate the typical workflow for evaluating these biomarkers and their integration into a combined screening model.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **PP13** and PIGF as preeclampsia predictors.



Click to download full resolution via product page

Caption: Combined first-trimester screening model for preeclampsia.

## Conclusion

Both **PP13** and PIGF are valuable biomarkers in the first-trimester prediction of preeclampsia, particularly for early-onset disease. Current evidence suggests that PIGF may have a slight edge in performance when used in combined screening models. However, the combination of both biomarkers also shows promise. The choice of biomarker and screening strategy will likely



depend on the specific clinical setting, available resources, and the desired balance between detection rates and false-positive rates. Further research, including large-scale prospective studies, is needed to refine these screening algorithms and to fully elucidate the synergistic potential of combining **PP13**, PIGF, and other biomarkers for the early and accurate prediction of preeclampsia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Predictive performance of first trimester serum galectin-13/PP-13 in preeclampsia screening: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive performance of first trimester serum galectin-13/PP-13 in preeclampsia screening: A systematic review and meta-analysis ProQuest [proquest.com]
- 3. Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First trimester screening of maternal placental protein 13 for predicting preeclampsia and small for gestational age: in-house study and systematic review Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Predictive Performance of PIGF (Placental Growth Factor) for Screening Preeclampsia in Asymptomatic Women: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. First-trimester placental protein 13 and placental growth factor: markers for identification of women destined to develop early-onset pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fetalmedicine.org [fetalmedicine.org]



- 12. Routine first-trimester combined screening for pre-eclampsia: pregnancy-associated plasma protein-A or placental growth factor? PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 14. How to perform first trimester combined screening for pre-eclampsia PMC [pmc.ncbi.nlm.nih.gov]
- 15. First Trimester Maternal Serum PP13 in the Risk Assessment for Preeclampsia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Decoding First-Trimester Preeclampsia Risk: A Comparative Analysis of PP13 and PIGF]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576774#pp13-vs-plgf-as-first-trimester-preeclampsia-predictors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com